molecular formula C14H21ClFNO B1397402 4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1219980-76-3

4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397402
CAS No.: 1219980-76-3
M. Wt: 273.77 g/mol
InChI Key: VTDNEUIGSPBDDU-UHFFFAOYSA-N
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Description

4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClFNO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a piperidine ring substituted with a 2-[(2-fluorobenzyl)oxy]ethyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of piperidine with 2-[(2-fluorobenzyl)oxy]ethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is typically produced in batch reactors, followed by purification through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorobenzyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides or thiol-substituted compounds.

Scientific Research Applications

4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(2-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
  • 4-{2-[(2-Methylbenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

4-{2-[(2-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the fluorine atom in the benzyl group. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, stability, and interaction with biological targets. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug development and other research applications.

Properties

IUPAC Name

4-[2-[(2-fluorophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO.ClH/c15-14-4-2-1-3-13(14)11-17-10-7-12-5-8-16-9-6-12;/h1-4,12,16H,5-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDNEUIGSPBDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCOCC2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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